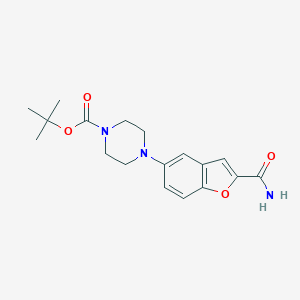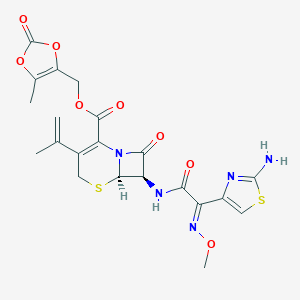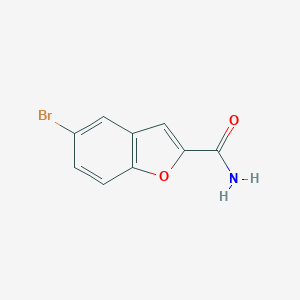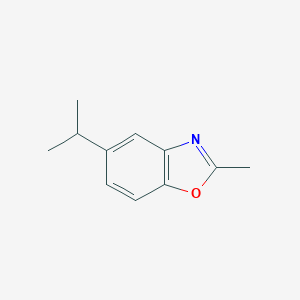
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of certain enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is its versatility. The compound can be easily modified to improve its biological activity and selectivity. Additionally, the compound is relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, the compound's potential as a drug for the treatment of inflammatory diseases and cancer should be further explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties should be investigated to determine its suitability for use in humans.
Conclusion:
In conclusion, 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a promising compound with potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound's versatility and ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand the compound's mechanism of action and to determine its suitability for use in humans.
Synthesemethoden
The synthesis of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole can be achieved through several methods. One of the most common methods is the reaction between 2-aminophenol and isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, which leads to the formation of the desired product. The purity of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
126892-00-0 |
|---|---|
Produktname |
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-methyl-5-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-4-5-11-10(6-9)12-8(3)13-11/h4-7H,1-3H3 |
InChI-Schlüssel |
WNNGEWIOXOWYGE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
Kanonische SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
Synonyme |
Benzoxazole, 2-methyl-5-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



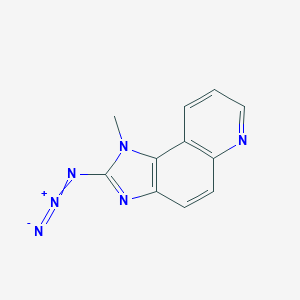
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
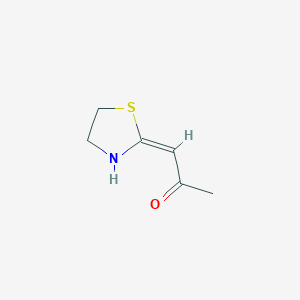

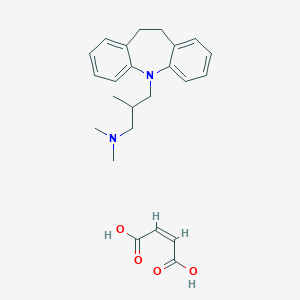
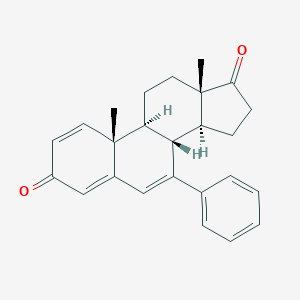
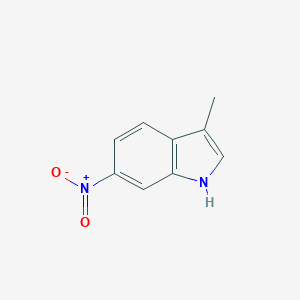
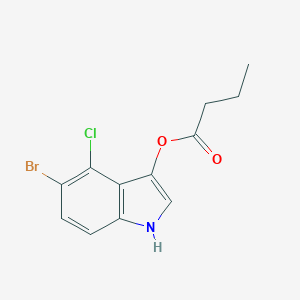

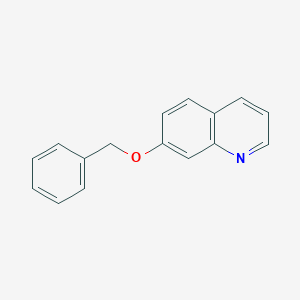
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
